molecular formula C14H10ClFO3 B6402480 4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1261984-95-5

4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402480
CAS RN: 1261984-95-5
M. Wt: 280.68 g/mol
InChI Key: OYTCBCLPWLLJTJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid, or 4-CFA, is a synthetic compound with a wide range of applications in scientific research. It is an important reagent in organic synthesis and has been used in the synthesis of various organic compounds. 4-CFA is a white crystalline solid with a melting point of 105°C and a boiling point of 198°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and benzene.

Scientific Research Applications

4-CFA has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 1,3-diaryl-1H-pyrazole derivatives, 4-amino-3-fluorobenzoic acid derivatives, and 1,2,4-triazole derivatives. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anticancer drugs.

Mechanism of Action

4-CFA acts as an electrophile in organic synthesis. It reacts with nucleophiles, such as amines and alcohols, to form various organic compounds. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an acid catalyst, such as sulfuric acid.
Biochemical and Physiological Effects
4-CFA has been studied for its biochemical and physiological effects. Studies have shown that it has antimicrobial, antifungal, and anti-inflammatory properties. It has also been found to inhibit the growth of certain cancer cells, as well as to reduce the level of lipid peroxidation in cells.

Advantages and Limitations for Lab Experiments

4-CFA is a useful reagent for organic synthesis in the laboratory. It is relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with caution. In addition, it is not suitable for use in large-scale syntheses due to its low solubility in certain solvents.

Future Directions

The potential applications of 4-CFA in scientific research are still being explored. Future research could focus on its use in the development of new pharmaceuticals and other organic compounds. Additionally, further studies could be conducted to investigate its biochemical and physiological effects, as well as its potential toxicity.

Synthesis Methods

4-CFA can be synthesized through a reaction between 4-chlorobenzoic acid and 2-fluoro-4-methoxyphenol. This reaction requires the use of a base, such as sodium hydroxide or potassium hydroxide, and an acid catalyst, such as sulfuric acid. The reaction is exothermic and is typically carried out at a temperature of 80-90°C.

properties

IUPAC Name

4-chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-4-10(13(16)7-9)11-6-8(14(17)18)2-5-12(11)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTCBCLPWLLJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690115
Record name 6-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-95-5
Record name 6-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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